甲基N-Boc-4-哌啶丙酸酯

描述

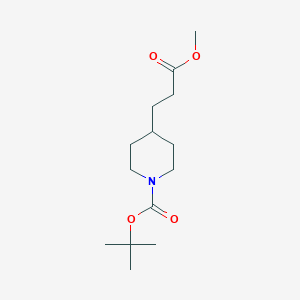

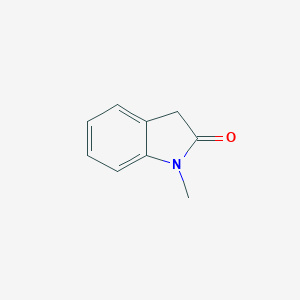

Methyl N-Boc-4-piperidinepropionate is a compound often used as a building block in organic synthesis and pharmaceutical research. This compound is valuable due to its functional groups and piperidine structure.

Synthesis Analysis

- Matulevičiūtė et al. (2021) describe the synthesis of similar compounds, focusing on the development of novel heterocyclic amino acids in their N-Boc protected ester form, useful as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

- Wang Qian-y (2015) reports the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [ benzo [ c] azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material, which is relevant to the synthesis methods of similar compounds (Wang Qian-y, 2015).

Molecular Structure Analysis

- Janani et al. (2020) conducted a comprehensive study on the molecular structure of a similar compound, 1-Benzyl-4-(N-Boc-amino)piperidine, using spectroscopic techniques and Density Functional Theory (DFT) (Janani et al., 2020).

Chemical Reactions and Properties

- Alegret et al. (2007) focus on the asymmetric synthesis of trans-methylpipecolic acids, highlighting the chemical reactions and properties of piperidine derivatives (Alegret et al., 2007).

- Sheikh et al. (2012) discuss the synthesis of pharmaceutically relevant piperidines, providing insight into the chemical reactions and properties of compounds like Methyl N-Boc-4-piperidinepropionate (Sheikh et al., 2012).

Physical Properties Analysis

- Khan et al. (2013) report on the molecular structure of a compound synthesized by a reaction involving piperidine, which can provide insights into the physical properties of similar compounds (Khan et al., 2013).

Chemical Properties Analysis

- Kim and Hall (2016) optimized a Pd-catalyzed enantioselective borylative migration of an N-Boc-4-piperidone derivative, relevant for understanding the chemical properties of Methyl N-Boc-4-piperidinepropionate (Kim & Hall, 2016).

- Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, providing insights into its chemical properties (Bailey et al., 2002).

科学研究应用

增强合成中的对映选择性

对哌啶基结构的对映选择性合成,包括甲基N-Boc-4-哌啶丙酸酯衍生物,对于生产具有特定立体化学构型的化合物至关重要。使用n-BuLi与斯帕丁进行N-Boc-2-芳基-4-亚甲基哌啶的动力学分辨等技术展示了如何获得对映富集的材料。这些方法提供了高对映比,并允许进一步对哌啶进行官能化而不丧失对映纯度,突显了在合成手性药物中间体时采用这种方法的重要性(Choi et al., 2022)。

安全和危害

The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

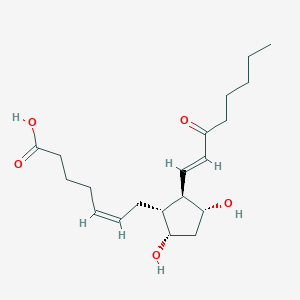

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-4-piperidinepropionate | |

CAS RN |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)